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Compound of Interest

2-Chloro-8-methylquinoline-3-
Compound Name:
carbaldehyde

cat. No.: B1582571

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-8-
methylquinoline-3-carbaldehyde

Foreword: A Senior Application Scientist's
Perspective

Welcome to this comprehensive technical guide on 2-Chloro-8-methylquinoline-3-
carbaldehyde. As a cornerstone intermediate in modern synthetic chemistry, this molecule is
more than just a collection of atoms; it is a gateway to novel therapeutic agents and advanced
materials.[1] In my years in the field, | have seen firsthand how a deep, causal understanding
of a compound's properties can transform a research project from a series of routine steps into
an elegant and efficient synthesis.

This guide is structured to move beyond a simple recitation of data. We will delve into the why
—the reasons behind its specific characteristics, the logic of its synthesis, and the rationale for
the analytical techniques used to confirm its identity and purity. Our goal is to equip you, the
researcher, with not just the what, but the foundational knowledge to confidently and creatively
utilize this versatile building block in your own work.

Molecular Identity and Core Characteristics
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2-Chloro-8-methylquinoline-3-carbaldehyde is a substituted heterocyclic aromatic
compound. Its structure features a quinoline bicyclic system, which is essentially a benzene
ring fused to a pyridine ring.[2] This core is functionalized with a chlorine atom at the 2-position,
a carbaldehyde (formyl) group at the 3-position, and a methyl group at the 8-position. This
specific arrangement of functional groups dictates its reactivity and physicochemical profile,
making it a valuable synthon.[3][4]

The quinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous
natural alkaloids and synthetic drugs with a wide array of biological activities, including
antimalarial, antibacterial, and anticancer properties.[2][3][4] The chloro, methyl, and aldehyde
substituents on this scaffold provide reactive handles for further chemical modification, allowing
for the systematic exploration of structure-activity relationships (SAR) in drug discovery
programs.[1]

Caption:Chemical structure of 2-Chloro-8-methylquinoline-3-carbaldehyde.

Core Physicochemical Data

A precise understanding of a compound's physical properties is non-negotiable for successful
experimental design, whether for reaction setup, purification, or formulation. The data for 2-
Chloro-8-methylquinoline-3-carbaldehyde, compiled from various suppliers and literature, is
summarized below.
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Property Value Source(s)

CAS Number 73568-26-0 [51I6]1[7]

Molecular Formula C11HsCINO 5161071

Molecular Weight 205.64 g/mol [516]1[7]
Yellow to yellow-brown

Appearance , [51[6]
crystalline powder

Melting Point 138-141 °C 516171

Boiling Point 350.8 £ 37.0 °C (Predicted) [51[6]

Density 1.312 + 0.06 g/cm3 (Predicted) [51[6]

pKa -1.29 + 0.50 (Predicted) [5][6]
YPBRSXNRWFUUOE-

InChl Key [7]
UHFFFAOYSA-N

SMILES [HIC(=O)clcc2ccecc(C)e2nelCl  [7]

Expert Insights: The melting point is a critical parameter, not just as an identifier, but as a

primary indicator of purity. A sharp melting range (e.g., within 1-2 °C) suggests a high-purity

sample, whereas a broad or depressed range is a red flag for impurities. The predicted high

boiling point and solid crystalline form are consistent with a planar, aromatic structure with

moderate molecular weight, which allows for efficient crystal lattice packing.

Synthesis and Reactivity Profile
The Vilsmeier-Haack Reaction: An Elegant Formylation

The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is

the Vilsmeier-Haack reaction.[8] This reaction is a powerful tool for the formylation of electron-

rich aromatic and heterocyclic compounds.

The Causality Behind the Method: The choice of the Vilsmeier-Haack reaction is strategic. It

involves treating a substituted acetanilide (the precursor) with a Vilsmeier reagent, which is

typically formed in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid

© 2025 BenchChem. All rights reserved. 3/11

Tech Support


https://www.chemicalbook.com/price-india/73568-26-0.htm
https://www.cookechem.com/Detail/A2516412.htm
https://www.sigmaaldrich.com/US/en/product/aldrich/535656
https://www.chemicalbook.com/price-india/73568-26-0.htm
https://www.cookechem.com/Detail/A2516412.htm
https://www.sigmaaldrich.com/US/en/product/aldrich/535656
https://www.chemicalbook.com/price-india/73568-26-0.htm
https://www.cookechem.com/Detail/A2516412.htm
https://www.sigmaaldrich.com/US/en/product/aldrich/535656
https://www.chemicalbook.com/price-india/73568-26-0.htm
https://www.cookechem.com/Detail/A2516412.htm
https://www.chemicalbook.com/price-india/73568-26-0.htm
https://www.cookechem.com/Detail/A2516412.htm
https://www.sigmaaldrich.com/US/en/product/aldrich/535656
https://www.chemicalbook.com/price-india/73568-26-0.htm
https://www.cookechem.com/Detail/A2516412.htm
https://www.chemicalbook.com/price-india/73568-26-0.htm
https://www.cookechem.com/Detail/A2516412.htm
https://www.chemicalbook.com/price-india/73568-26-0.htm
https://www.cookechem.com/Detail/A2516412.htm
https://www.sigmaaldrich.com/US/en/product/aldrich/535656
https://www.sigmaaldrich.com/US/en/product/aldrich/535656
https://www.chemijournal.com/archives/2016/vol4issue6/PartB/4-6-13-202.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

chloride (like phosphoryl chloride, POCIs).[3][8][9] This process accomplishes two key
transformations in one pot: the formylation and the cyclization to form the quinoline ring, with
the hydroxyl group at the 2-position being subsequently converted to the chloro group by the
excess reagent. This one-pot nature makes it an atom-economical and efficient synthetic route.
[10]

Vilsmeier-Haack Synthesis Workflow

Reagent Preparation

POCIz
(Phosphoryl Chioride) SRS
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e e
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Reaction Mixture
(Reflux, 4-10n)

(e.g., 2-methylacetanilide)

Click to download full resolution via product page

Caption:General workflow for the synthesis via Vilsmeier-Haack reaction.

Key Reactivity

The chemical personality of this molecule is defined by its three functional groups:

e The Aldehyde Group: This is a prime site for nucleophilic addition and condensation
reactions. It readily reacts with primary amines and hydrazines to form Schiff bases and
hydrazones, respectively.[2][3] This reactivity is fundamental to its use as a building block for
larger, more complex heterocyclic systems.
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e The 2-Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution
(SnAr). This allows for the introduction of various nucleophiles (e.g., amines, thiols,
alkoxides) at the 2-position, further diversifying the molecular scaffold.

e The Quinoline Ring: The aromatic system can undergo electrophilic substitution, although
the existing substituents will direct the position of new groups.

This trifecta of reactivity makes 2-Chloro-8-methylquinoline-3-carbaldehyde a highly
versatile intermediate for combinatorial chemistry and targeted synthesis.[5][6][11]

Analytical Characterization Protocols

A self-validating system of protocols is essential for confirming the identity, purity, and structure
of the synthesized compound. Each technique provides a unique piece of the puzzle, and
together they form an undeniable confirmation.
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Analytical Characterization Workflow
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Caption:A logical workflow for the complete analytical characterization.
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Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on literature methods.[8][10]

» Reagent Preparation (0-5 °C): In a three-necked flask equipped with a dropping funnel,
magnetic stirrer, and nitrogen inlet, add N,N-dimethylformamide (DMF, 3 eq.). Cool the flask
in an ice-salt bath.

o Expertise & Experience: Cooling is critical. The formation of the Vilsmeier reagent from
DMF and POCIs is highly exothermic. Slow, controlled addition prevents runaway
reactions and ensures high yield of the reactive species.

e Vilsmeier Reagent Formation: Add phosphoryl chloride (POCIs, 5-10 eq.) dropwise to the
cooled DMF with vigorous stirring over 20-30 minutes, maintaining the internal temperature
below 10 °C. Stir for an additional 20 minutes in the ice bath.

» Addition of Substrate: Add 2-methylacetanilide (1 eq.) portion-wise to the reaction mixture.

e Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then,
heat the reaction mixture to 80-90 °C and reflux for 4-10 hours.

o Trustworthiness: Monitor the reaction progress using Thin Layer Chromatography (TLC)
(e.g., using a 9:1 chloroform:ethyl acetate mobile phase). The disappearance of the
starting acetanilide spot and the appearance of a new, lower Rf spot indicates product
formation.[8]

o Workup: After completion, cool the reaction mixture to room temperature and pour it slowly
onto crushed ice with stirring.

o Causality: This step hydrolyzes the reaction intermediate and quenches any remaining
Vilsmeier reagent. The product, being sparingly soluble in water, will precipitate out.

« Isolation: Filter the resulting solid precipitate using a Bichner funnel. Wash the solid
thoroughly with cold water until the filtrate is neutral to pH paper.

 Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or ethyl
acetate, to yield the pure 2-Chloro-8-methylquinoline-3-carbaldehyde as a yellow
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crystalline powder.[8]

Protocol: Characterization by *H NMR Spectroscopy

o Sample Preparation: Accurately weigh ~5-10 mg of the purified product and dissolve it in
~0.7 mL of a deuterated solvent (e.g., CDCIz or DMSO-de) in an NMR tube.

o Expertise & Experience: CDCIs is a good first choice for many organic molecules. If
solubility is an issue, DMSO-ds is a more polar alternative.

» Data Acquisition: Acquire the *H NMR spectrum on a 300 MHz or higher field spectrometer.

o Expected Spectral Features: The spectrum should be consistent with the structure. Key
expected signals include:

o Asinglet for the aldehyde proton (-CHO) at a downfield chemical shift, typically é 10.5-
11.0 ppm.[9]

o Asinglet for the proton at the 4-position (H-4) of the quinoline ring, also at a downfield
position (e.g., 8 ~8.7-8.9 ppm).[8][9]

o A multiplet pattern in the aromatic region (6 ~7.2-8.2 ppm) corresponding to the three
protons on the benzene portion of the quinoline ring.

o Asinglet for the methyl group (-CHs) protons at an upfield position (0 ~2.4-2.8 ppm).[8]

Protocol: Characterization by FTIR Spectroscopy

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline product
with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, run
the analysis using an Attenuated Total Reflectance (ATR) accessory.

» Data Acquisition: Record the infrared spectrum from 4000 to 400 cm~1.
o Expected Spectral Features:

o A strong, sharp absorption band for the aldehyde carbonyl (C=0) stretch, expected around
1680-1705 cm~1,[9]
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o Characteristic C-H stretching bands for the aldehyde proton, often seen as two weak
bands around 2850 and 2750 cm~1.[9]

o Aromatic C=C stretching vibrations in the 1450-1600 cm~1 region.[8][9]

o A C-Cl stretching vibration, typically found in the 700-800 cm~1 region.[8]

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

Hazard Classifications: This compound is classified as a skin irritant (H315), a serious eye
irritant (H319), and may cause respiratory irritation (H335).[6][7][12]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles (eyeshields), chemical-resistant gloves, and a lab coat. When handling the powder,
use a dust mask (e.g., N95) or work in a well-ventilated fume hood to avoid inhalation.[7][13]

» Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly
after handling.[14]

o Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert
atmosphere.[5][6] This protects the compound from moisture and light-induced degradation.

Conclusion and Future Outlook

2-Chloro-8-methylquinoline-3-carbaldehyde is a well-characterized and highly valuable
synthetic intermediate. Its predictable physicochemical properties, coupled with a robust and
scalable synthesis via the Vilsmeier-Haack reaction, make it an accessible starting material for
a multitude of research applications. Its true power lies in its versatile reactivity, offering
multiple avenues for derivatization to build complex molecular architectures. As the search for
novel pharmaceuticals and functional materials continues, the strategic application of
foundational building blocks like this one will remain a critical driver of innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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